N'~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE
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Overview
Description
N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring and a dimethoxyphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid hydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antileishmanial and antimalarial agent. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Pharmacology: Studies have indicated its potential use in developing new therapeutic agents for treating infectious diseases.
Material Science: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide moiety can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE: shares similarities with other hydrazide derivatives and pyrazole-containing compounds.
Hydrazine-coupled pyrazoles: These compounds exhibit similar pharmacological activities and are used in antileishmanial and antimalarial research.
Indole derivatives: These compounds also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of N’~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual presence of a pyrazole ring and a dimethoxyphenyl group allows for versatile interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H20N4O3 |
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Molecular Weight |
316.35g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(3,5-dimethylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H20N4O3/c1-11-7-12(2)20(19-11)10-16(21)18-17-9-13-5-6-14(22-3)8-15(13)23-4/h5-9H,10H2,1-4H3,(H,18,21)/b17-9+ |
InChI Key |
IJPBNDAUYVVVNX-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N/N=C/C2=C(C=C(C=C2)OC)OC)C |
SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=C(C=C(C=C2)OC)OC)C |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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